![molecular formula C9H8N2O B3060581 1-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 53995-06-5](/img/structure/B3060581.png)
1-phenyl-1,3-dihydro-2H-imidazol-2-one
Overview
Description
“1-phenyl-1,3-dihydro-2H-imidazol-2-one” is a compound with the CAS Number: 53995-06-5 and a molecular weight of 160.18 . Its IUPAC name is 1-phenyl-1H-imidazol-2-ol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . The synthesis of 1-substituted 1H-imidazol-2(3H)-ones has been reported in the literature from 1923 to 2014 . One of the simplest methods for the synthesis of imidazolones is the condensation of acyloins with monosubstituted ureas .
Molecular Structure Analysis
The molecular structure of “1-phenyl-1,3-dihydro-2H-imidazol-2-one” is represented by the linear formula: C9 H8 N2 O . The InChI code for this compound is 1S/C9H8N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H, (H,10,12) .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions. For instance, the partial reduction of 3-methyl-5-phenylimidazolidine-2,4-dione led to 1-methyl-4-phenyl-1H-imidazol-2(3H)-one . The reduction of the second carbonyl group was more difficult: treatment of imidazolone with LiAlH4 for 21 days gave 1-methyl-4-phenyl-1H-imidazole .
Physical And Chemical Properties Analysis
“1-phenyl-1,3-dihydro-2H-imidazol-2-one” is a solid at room temperature . It is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
This compound plays a crucial role in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Formation of C-N Bonds
The compound is used in the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine. This process is part of the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
Quinoxaline Synthesis
In the absence of sulfur, quinoxaline is obtained from the compound in 1,4-dioxane. This highlights its role in the synthesis of quinoxalines .
Fine Chemical Raw Material
The compound is an important fine chemical raw material. Its derivatives have a strong coordination ability and diverse coordination configurations, making the coordination chemistry of benzimidazole-containing ligands a very active research topic .
Coordination Chemistry
Due to the strong coordination ability and diverse coordination configurations of organic compounds containing benzimidazole functional groups, the compound is used in coordination chemistry .
Preparation Method
The compound can be prepared by taking o-phenylenediamine and glycine in a high-pressure autoclave, adjusting the pH to around 8 with concentrated ammonia, cooling to below 4°C, and crystallizing out the solid .
Mechanism of Action
While the specific mechanism of action for “1-phenyl-1,3-dihydro-2H-imidazol-2-one” is not explicitly mentioned in the search results, it’s worth noting that imidazole derivatives have been found to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . They show a broad range of biological activities and are key components in many commercially available drugs . Therefore, the future directions in the study of “1-phenyl-1,3-dihydro-2H-imidazol-2-one” and similar compounds may involve further exploration of their therapeutic potential and the development of novel drugs.
properties
IUPAC Name |
3-phenyl-1H-imidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMRBGELWVJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326636 | |
Record name | 1-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53995-06-5 | |
Record name | 1-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.